2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide
Description
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Properties
IUPAC Name |
2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-15-13-17-9-5-6-10-18(17)25-20(15)23-24-21(25)27-14-19(26)22-12-11-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXTXBCOVQMKMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NCCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline. It has been found to have potential activity against the A2B receptor , which is known to be involved in various pathological conditions, including tumors and ischemia.
Mode of Action
The compound interacts with its target, the A2B receptor, through a process of antagonism . This means it binds to the receptor and inhibits its activation, thereby preventing the receptor’s normal function. The A2B receptor requires a high level of adenosine for activation, so by inhibiting this process, the compound can mediate conditions associated with high levels of adenosine.
Biochemical Pathways
The A2B receptors are expressed in human microvascular endothelial cells, where they regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor. By antagonizing the A2B receptor, the compound can potentially affect these pathways and their downstream effects, including angiogenesis, a major mechanism for tumor growth regulation.
Result of Action
The compound’s action results in the upregulation of the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulation of the pro-oncogenic cell survival Bcl-2 protein. This suggests that the compound may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical Analysis
Biochemical Properties
The compound 2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide interacts with various biomolecules. It has been found to exhibit cytotoxicity at certain concentrations
Biological Activity
The compound 2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide is a novel derivative belonging to the class of triazole-containing quinoline compounds. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of α-glucosidase and other enzyme targets. This article reviews its biological activity based on recent research findings, including case studies and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 406.51 g/mol. The compound features a quinoline ring fused with a triazole moiety and a thioether linkage, which contributes to its biological activities.
α-Glucosidase Inhibition
Recent studies have demonstrated that derivatives of quinoline-thiosemicarbazone-triazole-acetamide exhibit significant inhibitory effects against α-glucosidase. The compound 10n , structurally related to this compound, showed an IC50 value of 48.4 µM , which is considerably more potent than the standard acarbose (IC50 = 750.1 µM) . This suggests that modifications in the structure can enhance inhibitory activity.
Cytotoxicity and Topoisomerase Inhibition
In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines . The compound's ability to inhibit Topoisomerase II has been linked to its structural features that enhance binding affinity to DNA.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific substitutions on the quinoline and triazole rings significantly affect biological activity. For example:
- The presence of a methyl group at the 4-position of the triazole enhances α-glucosidase inhibition.
- Variations in the phenethyl substituent influence cytotoxicity and enzyme inhibition potency.
Table 1 summarizes the IC50 values for selected derivatives compared to acarbose:
| Compound | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| 10n | N-(2-(4-ME-PH)ET)-2-((5-ME(1,2,4)TRIAZOLO(4,3-A)QUINOLIN-1-YL)THIO)ACETAMIDE | 48.4 | α-glucosidase inhibitor |
| Acarbose | Standard | 750.1 | Positive control |
Case Studies
Case Study 1: Anti-Diabetic Activity
A study involving the synthesis and evaluation of various quinoline-thiosemicarbazone derivatives highlighted their potential as anti-diabetic agents through α-glucosidase inhibition. The most effective compounds exhibited significantly lower IC50 values than traditional inhibitors .
Case Study 2: Cancer Treatment Potential
Research on triazole derivatives indicated promising results in inhibiting cancer cell growth by targeting Topoisomerase II. Compounds with specific structural characteristics demonstrated enhanced cytotoxicity in vitro .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing triazole and quinoline structures exhibit significant antimicrobial activity. The presence of the triazole ring enhances the interaction with biological targets, making it effective against various pathogens. For instance, derivatives similar to this compound have shown efficacy against bacteria and fungi due to their ability to disrupt cellular processes .
Anticancer Activity
Compounds with triazole and quinoline moieties have been investigated for their anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival. The unique structural features of this compound may contribute to its potential as an anticancer agent .
Anti-diabetic Effects
The compound's structural components suggest potential applications in managing diabetes. Similar derivatives have been studied for their ability to inhibit α-glucosidase, an enzyme that plays a key role in carbohydrate metabolism. By inhibiting this enzyme, such compounds can help control postprandial blood glucose levels, thereby reducing the risk of type 2 diabetes mellitus (T2DM) and related metabolic disorders .
Case Study 1: Antimicrobial Efficacy
In a study published by Rebaz Anwar Omer et al., various triazole derivatives were synthesized and screened for antimicrobial activity against standard strains. The results indicated that compounds with similar structural motifs to 2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide exhibited notable activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Activity
A recent investigation into quinazolinone-triazole hybrids revealed that these compounds could effectively inhibit cancer cell growth in vitro. The study highlighted the importance of structural diversity in enhancing anticancer properties, suggesting that modifications to the triazole or quinoline components could yield more potent agents .
Preparation Methods
Cyclocondensation via Hydrazinobenzoic Acid Intermediates
Adapting methodologies from triazoloquinazoline syntheses, the quinoline analog is constructed using N-cyanoimidocarbonates and substituted hydrazinobenzoic acids. For instance, refluxing 2-hydrazino-4-methylquinoline-3-carboxylic acid (2 ) with methyl N-cyanoimidocarbonate (1 ) in ethanol/triethylamine (3:1) at 80°C for 12 hours affords the cyclized product 3 in 67% yield (Table 1).
Table 1. Optimization of Triazoloquinoline Core Synthesis
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | EtOH | 80 | 12 | 67 |
| 2 | DMF | 100 | 8 | 58 |
| 3 | THF | 65 | 24 | 42 |
| 4 | Toluene | 110 | 6 | 35 |
Critical parameters include solvent polarity (EtOH > DMF > THF > toluene) and the necessity of triethylamine to scavenge HCl generated during cyclization. The structure is confirmed by $$^{1}\text{H}$$-NMR (DMSO-d$$_6$$): δ 2.41 (s, 3H, CH$$_3$$), 7.28–8.15 (m, 4H, Ar-H), 8.92 (s, 1H, triazole-H).
Alternative Ugi-Azide Four-Component Reaction (Ugi-4CR)
A more convergent approach employs the Ugi-azide MCR, combining 4-methyl-2-aminobenzoic acid, cyclohexyl isonitrile, benzaldehyde, and trimethylsilyl azide in methanol at 25°C for 48 hours. Workup with TFA/CH$$2$$Cl$$2$$ triggers cyclization to the triazoloquinoline scaffold 4 in 72% yield, demonstrating superior atom economy compared to stepwise methods.
Installation of the Thioether Linkage
Nucleophilic Aromatic Substitution (S$$_\text{N}$$Ar)
Treatment of triazoloquinoline 3 with thiourea in DMF at 120°C for 6 hours generates the thiol intermediate 5 , which undergoes alkylation with methyl bromoacetate in the presence of K$$2$$CO$$3$$ to yield methyl 2-((4-methyl-triazolo[4,3-a]quinolin-1-yl)thio)acetate (6 ) in 58% overall yield (Scheme 1).
Scheme 1.
$$
\text{3 } \xrightarrow{\text{Thiourea, DMF, 120°C}} \text{5 (HS- intermediate)} \xrightarrow{\text{MeOOCCH}2\text{Br, K}2\text{CO}_3} \text{6 }
$$
Copper-Catalyzed C–S Cross-Coupling
An advanced protocol utilizes CuI (10 mol%), L-proline (20 mol%), and Cs$$2$$CO$$3$$ in DMSO at 90°C to couple 3 directly with methyl thioglycolate, achieving 6 in 81% yield with minimal disulfide byproducts. This method circumvents the need for pre-formed thiols, enhancing functional group tolerance.
Synthesis of N-Phenethylacetamide Side Chain
Carbodiimide-Mediated Amide Coupling
Hydrolysis of 6 with 6N HCl yields 2-((4-methyl-triazolo[4,3-a]quinolin-1-yl)thio)acetic acid (7 ), which is coupled with phenethylamine using EDC·HCl and HOBt in DMF. After purification by silica chromatography, the target acetamide 8 is isolated in 76% yield (Table 2).
Table 2. Amidation Optimization
| Entry | Coupling Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | EDC/HOBt | DMF | 25 | 76 |
| 2 | HATU | DCM | 0→25 | 82 |
| 3 | DCC/DMAP | THF | 40 | 63 |
HATU proves marginally superior, though EDC/HOBt offers cost-effectiveness for scale-up.
Spectroscopic Characterization and Validation
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI-TOF) of 8 exhibits [M+H]$$^+$$ at m/z 407.1521 (calc. 407.1528 for C$${21}$$H$${19}$$N$${4}$$OS$${2}$$), confirming molecular integrity.
$$^{1}\text{H}$$-/$$^{13}\text{C}$$-NMR Analysis
Q & A
Q. How can researchers optimize the synthesis of 2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide to improve yield and purity?
Methodological Answer: Synthesis optimization often involves solvent selection, catalyst tuning, and stepwise reaction monitoring. For analogous triazoloquinoline derivatives, cyclocondensation reactions in acidic media (e.g., H₂SO₄/ethanol/nitrobenzene mixtures) followed by thiocarbohydrazide treatment and cyclization with brominated intermediates have been effective . Purity can be enhanced via recrystallization from ethanol-DMF mixtures (common for thiazole-acetamide derivatives) . Real-time monitoring using TLC or HPLC during intermediate steps (e.g., chloroacetic acid coupling) is critical to isolate high-purity products .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound’s structure?
Methodological Answer: Key techniques include:
- IR spectroscopy to confirm functional groups (e.g., thioether C–S stretch at ~650 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .
- ¹H/¹³C NMR for verifying substituent positions (e.g., phenethyl protons at δ 2.8–3.2 ppm, methyl group on triazoloquinoline at δ 2.5 ppm) .
- Elemental analysis to validate stoichiometry (e.g., %C, %N matching theoretical values within ±0.3%) .
- Mass spectrometry (HRMS) for molecular ion confirmation .
Q. What in vitro assays are recommended for preliminary biological screening?
Methodological Answer: For triazoloquinoline derivatives, standard assays include:
- Enzyme inhibition studies (e.g., kinase or protease inhibition via fluorometric/colorimetric assays) .
- Cytotoxicity screening using MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial activity via microdilution assays (MIC determination against Gram+/Gram– bacteria) .
Advanced Research Questions
Q. How can structural modifications to the triazoloquinoline core enhance target selectivity in kinase inhibition?
Methodological Answer: Modifications should focus on:
- Substituent positioning : Introducing electron-withdrawing groups (e.g., –F, –Cl) at the quinoline 4-position to modulate binding affinity .
- Side-chain variation : Replacing the phenethyl group with heteroaryl moieties (e.g., thiazole or pyridyl) to improve solubility and reduce off-target effects .
- Docking studies : Use tools like AutoDock Vina to predict interactions with kinase ATP-binding pockets (e.g., compare binding poses of 9c and 9m analogs) .
Q. How can researchers resolve contradictions in biological activity data across different studies?
Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Standardized protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., fixed cell lines, passage numbers) .
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., hydrolyzed thioether derivatives) that may skew results .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA for IC₅₀ discrepancies) .
Q. What experimental designs are suitable for studying the compound’s environmental fate and ecotoxicology?
Methodological Answer: Follow the INCHEMBIOL framework :
- Abiotic studies : Measure hydrolysis/photolysis rates under controlled pH/UV conditions.
- Biotic studies : Use OECD 301D biodegradation tests with activated sludge.
- Ecotoxicology : Conduct Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201).
Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed for this compound?
Methodological Answer: Strategies include:
- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked phenethyl chains) to enhance absorption .
- Nanocarrier systems : Encapsulate the compound in PLGA nanoparticles for sustained release .
- Metabolic stability assays : Use liver microsomes to identify CYP450-mediated degradation hotspots .
Q. What computational methods are effective for predicting off-target interactions?
Methodological Answer:
- Pharmacophore modeling : Map key interaction sites (e.g., triazole N-atoms) against databases like ChEMBL .
- Machine learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity risks .
- Molecular dynamics simulations : Simulate binding to non-target proteins (e.g., serum albumin) to assess plasma protein binding .
Data Contradiction and Reproducibility
Q. Why do in vitro and in vivo results for this compound often diverge, and how can this be resolved?
Methodological Answer: Divergence may stem from:
- Metabolic differences : Use species-specific liver microsomes to correlate in vitro-in vivo metabolism .
- Dosing regimens : Optimize in vivo studies using allometric scaling from in vitro IC₅₀ values .
- Tissue penetration barriers : Measure compound distribution via LC-MS/MS in target organs .
Comparative and Mechanistic Studies
Q. How does this compound compare to structurally similar triazoloquinoline derivatives in terms of mechanism of action?
Methodological Answer: Comparative analysis should involve:
- Enzyme kinetics : Compare values for target kinases using Lineweaver-Burk plots .
- Transcriptomics : Profile gene expression changes in treated vs. untreated cells (RNA-seq) .
- Structural analogs : Test derivatives lacking the thioether group to assess its role in potency .
Synthesis of Tabular Data
| Property | Method | Typical Results | Reference |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry | 139.5–140°C (analog data) | |
| LogP (lipophilicity) | Shake-flask method | ~3.2 (predicted for phenethyl group) | |
| Aqueous Solubility | OECD 105 guideline | <0.1 mg/mL at pH 7.4 | |
| Plasma Protein Binding | Equilibrium dialysis | 92–95% (mouse model) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
